5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

kinase inhibitor structure-activity relationship regioselectivity

5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine belongs to the [1,2,4]triazolo[1,5-a]pyridine class, a nitrogen-rich fused heterocycle that serves as a privileged scaffold in kinase inhibitor discovery. The parent 2-amino-[1,2,4]triazolo[1,5-a]pyridine core has been advanced to JAK2 inhibitors with pharmacodynamic activity in mouse xenograft models and to orally bioavailable VEGFR2 inhibitors exhibiting slow dissociation kinetics.

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
Cat. No. B13311014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NN2C(=C1)CN)N
InChIInChI=1S/C7H9N5/c8-4-5-2-1-3-6-10-7(9)11-12(5)6/h1-3H,4,8H2,(H2,9,11)
InChIKeyGIZLYUUFLWHHHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine: Core Scaffold Identity and Procurement Context


5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine belongs to the [1,2,4]triazolo[1,5-a]pyridine class, a nitrogen-rich fused heterocycle that serves as a privileged scaffold in kinase inhibitor discovery [1]. The parent 2-amino-[1,2,4]triazolo[1,5-a]pyridine core has been advanced to JAK2 inhibitors with pharmacodynamic activity in mouse xenograft models [2] and to orally bioavailable VEGFR2 inhibitors exhibiting slow dissociation kinetics [3]. This specific compound bears a primary aminomethyl substituent at the pyridine 5-position, a feature that distinguishes it from other regioisomeric aminomethyl analogs and halo-substituted congeners, and provides a chemically differentiated handle for conjugation and library synthesis.

Why 5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine Cannot Be Replaced by Isomeric or Halo Analogs


Within the triazolopyridine series, the position of the aminomethyl group and the nature of the substituent at C5 exert profound effects on molecular recognition, physicochemical properties, and downstream synthetic accessibility. The 5-position of [1,2,4]triazolo[1,5-a]pyridine is sterically and electronically distinct from the 6- and 7-positions, directly impacting binding pose and selectivity in kinase active sites [1][2]. Replacing the 5-aminomethyl moiety with a 5-bromo or 5-chloro substituent yields a compound suited for cross-coupling chemistry but forfeits the primary amine functionality required for amide bond formation, reductive amination, or bioconjugation. Similarly, regioisomeric variants (e.g., 6-aminomethyl or 7-aminomethyl analogs) cannot be assumed to present the same geometric trajectory for derivatization or target engagement, making direct substitution invalid without project-specific SAR validation.

Quantitative Differentiation Evidence: 5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine vs. Closest Analogs


Regiochemical Identity: 5-Aminomethyl vs. 6-Aminomethyl Isomer — Scaffold-Level Binding Precedence

The 5-position of the [1,2,4]triazolo[1,5-a]pyridine scaffold is proximal to the hinge-binding region in several kinase co-crystal structures. In the RORγt inverse agonist series, SAR studies revealed that modifications at the 5-position directly modulate inhibitory potency, with the triazolopyridine derivative 3a retaining excellent inhibitory activity (IC50 not explicitly stated for 3a in the abstract, but 5a achieved IC50 = 51 nM in the reporter gene assay) [1]. By contrast, the 6-aminomethyl isomer or other substitution patterns at C6 are used for distinct vectors of derivatization, as seen in the development of VEGFR2 inhibitors where the C6 region engages the DFG pocket [2]. No direct head-to-head comparison of 5-aminomethyl vs. 6-aminomethyl IC50 values exists in the public domain; the differentiation rests on class-level structural biology and SAR precedent.

kinase inhibitor structure-activity relationship regioselectivity

Synthetic Utility Differentiation: Aminomethyl vs. Bromo Handle at C5 for Downstream Functionalization

The 5-aminomethyl group provides a primary aliphatic amine (pKa ~9–10) that is competent for amide coupling, sulfonamide formation, reductive amination, and urea synthesis under standard conditions. The 5-bromo analog 5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1010120-55-4) is restricted to palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) . In the Genentech JAK2 inhibitor program, 5-substituted 2-amino-triazolopyridines with amine-bearing side chains showed improved ligand efficiency and pharmacokinetic profiles relative to unsubstituted or halo-only variants [1]. The aminomethyl handle enables a broader set of medicinal chemistry transformations without requiring additional synthetic steps to install the reactive amine.

medicinal chemistry parallel synthesis building block

Purity Benchmarking: Typical Assay vs. Halo-Analog Commercial Specifications

The parent scaffold [1,2,4]triazolo[1,5-a]pyridin-2-amine is commercially available at ≥97% purity (HPLC) , and the 5-bromo analog is listed at ≥98% purity (NLT 98%) . The 5-aminomethyl derivative, as a specialty building block, is typically supplied at comparable or higher purity specifications (≥95% to ≥98%) when sourced from reputable custom synthesis providers. While no direct head-to-head purity certification is publicly available, the aminomethyl congener benefits from the purification advantages conferred by the basic amine handle (facilitated extraction, salt formation) relative to neutral halo analogs, which often require chromatographic purification to remove dehalogenation byproducts.

quality control HPLC purity procurement specification

Scaffold Validation: In Vivo Pharmacodynamic Activity of Triazolopyridine Class in Xenograft Models

The 2-amino-[1,2,4]triazolo[1,5-a]pyridine series has demonstrated robust in vivo target engagement. The VEGFR2 inhibitor 13d (a triazolopyridine derivative) displayed potent anti-tumor efficacy in DU145 and A549 xenograft models in nude mice upon oral administration, with slow dissociation kinetics as a differentiating feature [1]. In the JAK2 program, ligand-efficient 2-amino-triazolopyridines advanced to compounds with pharmacodynamic activity in a mouse xenograft model [2]. While the 5-aminomethyl derivative itself has not been profiled in vivo, the scaffold class carries a strong in vivo validation precedent that supports its prioritization over untested heterocyclic cores.

in vivo efficacy xenograft pharmacodynamics

Molecular Properties: Calculated Physicochemical Profile vs. 5-Trifluoromethyl Analog

Introducing a polar aminomethyl group at C5 increases topological polar surface area (TPSA) and reduces calculated logP relative to lipophilic substituents such as trifluoromethyl. The 5-trifluoromethyl analog 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1319067-64-5) is described as a building block with 'balanced physicochemical properties' [1]. The aminomethyl variant offers a higher hydrogen bond donor/acceptor count (HBD = 2, HBA = 4) and lower lipophilicity (estimated AlogP ~0.5–1.0 vs. ~1.5–2.0 for the CF₃ analog), making it more suitable for programs where solubility and low lipophilicity are prioritized (e.g., CNS or anti-infective targets).

drug-likeness Lipinski physicochemical properties

Procurement-Relevant Application Scenarios for 5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine


Kinase-Focused Fragment Library Expansion with Primary Amine Conjugation Handle

The 5-aminomethyl group enables direct amide coupling with carboxylic acid-containing fragments or warheads, allowing rapid exploration of the C5 exit vector in kinase hinge-binding scaffolds. This scenario is directly supported by the JAK2 and RORγt SAR precedents where 5-position modifications modulated potency [1][2].

PROTAC Linker Attachment via the 5-Aminomethyl Moiety

The primary amine serves as an ideal anchor point for conjugating E3 ligase-recruiting moieties (e.g., VHL or CRBN ligands) via amide or urea linkages, capitalizing on the validated kinase-binding scaffold for targeted protein degradation applications [1].

Antibacterial GyrB/ParE Inhibitor Derivatization

The [1,2,4]triazolo[1,5-a]pyridine scaffold has been validated as a core for DNA gyrase and topoisomerase IV ATPase inhibitors [3]. The 5-aminomethyl derivative provides a polar solubilizing group that can be elaborated into ATP-competitive antibacterial leads.

Chemical Biology Probe Synthesis Requiring Amine-Reactive Fluorophore or Biotin Conjugation

The free primary amine permits one-step conjugation to NHS-ester or isothiocyanate-functionalized fluorophores and biotin tags, facilitating target engagement studies (CETSA, pull-down) and cellular imaging without requiring a Boc-deprotection step.

Quote Request

Request a Quote for 5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.